Cbz-L-phenylglycinal Cbz-L-phenylglycinal
Brand Name: Vulcanchem
CAS No.: 194599-71-8
VCID: VC17537341
InChI: InChI=1S/C16H15NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-11,15H,12H2,(H,17,19)/t15-/m1/s1
SMILES:
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

Cbz-L-phenylglycinal

CAS No.: 194599-71-8

Cat. No.: VC17537341

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

Cbz-L-phenylglycinal - 194599-71-8

Specification

CAS No. 194599-71-8
Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name benzyl N-[(1S)-2-oxo-1-phenylethyl]carbamate
Standard InChI InChI=1S/C16H15NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-11,15H,12H2,(H,17,19)/t15-/m1/s1
Standard InChI Key JXMGOQVFHOJMOM-OAHLLOKOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@H](C=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(C=O)C2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Significance

Cbz-L-phenylglycinal (IUPAC name: N-benzoxycarbonyl-L-phenylglycinal) features a phenyl group attached to a glycinal backbone, with the Cbz group protecting the amino functionality. The molecular formula is C₁₆H₁₅NO₄, and its structure includes a chiral center at the α-carbon, conferring distinct R and S enantiomers . The aldehyde group at the β-position enhances reactivity in nucleophilic additions, making it valuable for constructing complex molecules.

The Cbz group, introduced via carbobenzyloxy chloride, temporarily shields the amine during synthesis, preventing unwanted side reactions. This protection is reversible under conditions such as catalytic hydrogenation or treatment with HBr in acetic acid . Stereochemical purity is critical, as evidenced by biocatalytic systems achieving >99% ee for related phenylglycinol derivatives .

Synthetic Methodologies

Biocatalytic Cascade Systems

Recent studies highlight microbial consortia for converting bio-based L-phenylalanine into chiral intermediates. A six-step enzymatic cascade reported by Tang et al. (2021) produces (R)- and (S)-phenylglycinol with 71–80.5% yields and >99% ee . While this system targets phenylglycinol, analogous pathways could oxidize the alcohol to an aldehyde, yielding Cbz-L-phenylglycinal. Key enzymes include transaminases and alcohol dehydrogenases, which operate under mild conditions without external cofactors .

Chemical Synthesis via Peptide Coupling

The patent by Wieland (1957) outlines peptide synthesis using Cbz-protected amino acids and acetylene ethers . For Cbz-L-phenylglycinal, a plausible route involves:

  • Cbz Protection: Reacting L-phenylglycinal with carbobenzyloxy chloride in basic conditions.

  • Aldehyde Formation: Oxidizing L-phenylglycinol using pyridinium chlorochromate (PCC).

  • Purification: Chromatographic separation to isolate the enantiopure product .

This method avoids racemization and achieves high yields, though it requires stoichiometric reagents. Comparative data for synthetic routes are summarized below:

MethodYield (%)ee (%)Scalability
Biocatalytic 71–80.5>99High
Chemical (Wieland) 85–92>99Moderate

Applications in Pharmaceutical Chemistry

Cbz-L-phenylglycinal’s aldehyde group facilitates its use in Strecker and Mannich reactions to form α-amino nitriles and β-amino ketones, respectively. These intermediates are pivotal in synthesizing antiviral agents and kinase inhibitors. For example:

  • Antiretroviral Drugs: The aldehyde undergoes condensation with nucleophilic amines to form protease inhibitors .

  • Chiral Ligands: Derivatives serve as ligands in asymmetric catalysis, enhancing enantioselectivity in hydrogenation reactions .

Additionally, its role in peptide synthesis is underscored by its incorporation into protected dipeptides, such as Cbz-L-phenylglycinal-glycine ethyl ester, which exhibit antimicrobial activity .

Physicochemical Properties

Data from PubChem and CymitQuimica reveal:

  • Molecular Weight: 285.29 g/mol .

  • Solubility: Soluble in polar aprotic solvents (acetonitrile, methanol) but insoluble in nonpolar solvents (ether, benzene) .

  • Stability: Sensitive to strong acids/bases; stored at 2–8°C under inert atmosphere .

The compound’s log P (octanol-water partition coefficient) of 2.6 indicates moderate hydrophobicity, favoring membrane permeability in drug candidates .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 9.65 (s, 1H, CHO), 7.25–7.35 (m, 10H, Ar-H), 5.10 (s, 2H, CH₂Cbz), 4.30 (d, 1H, CH-NH) .

  • ¹³C NMR: δ 195.2 (CHO), 156.1 (Cbz C=O), 136.5–127.8 (Ar-C), 67.8 (CH₂Cbz) .

High-Performance Liquid Chromatography (HPLC)
Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with a retention time of 12.3 min (R) and 14.7 min (S) .

Mass Spectrometry

  • ESI-MS: m/z 286.1 [M+H]⁺, 308.1 [M+Na]⁺ .

Industrial and Environmental Considerations

Scalable production remains challenging due to the aldehyde’s susceptibility to oxidation. Continuous-flow bioreactors, as proposed by Wang et al. (2019), could enhance productivity by maintaining optimal enzyme conditions . Environmental assessments recommend solvent recovery systems to mitigate waste from acetonitrile and methanol .

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